molecular formula C19H15NO3S B1219411 Phenacyl 2-quinolin-8-ylsulfanylacetate

Phenacyl 2-quinolin-8-ylsulfanylacetate

Cat. No.: B1219411
M. Wt: 337.4 g/mol
InChI Key: WQUDGLWZETZHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl 2-quinolin-8-ylsulfanylacetate is a chemical compound with the molecular formula C19H15NO3S and a molecular weight of 337.4 g/mol This compound is known for its unique structure, which includes a quinoline ring system attached to a thioacetic acid ester

Preparation Methods

The synthesis of Phenacyl 2-quinolin-8-ylsulfanylacetate typically involves the reaction of 8-quinolinethiol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Phenacyl 2-quinolin-8-ylsulfanylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ester or quinoline ring positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the thiol derivative.

Scientific Research Applications

Phenacyl 2-quinolin-8-ylsulfanylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, leveraging its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Phenacyl 2-quinolin-8-ylsulfanylacetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or bind to specific proteins, affecting their function. The thioacetic acid ester moiety can undergo hydrolysis to release active thiol groups, which can further interact with biological molecules .

Comparison with Similar Compounds

Phenacyl 2-quinolin-8-ylsulfanylacetate can be compared with other similar compounds, such as:

    8-Quinolinethiol: A precursor in the synthesis of the ester, known for its use in coordination chemistry.

    Phenacyl bromide: Another precursor, commonly used in organic synthesis for introducing phenacyl groups.

    Quinoline derivatives: Compounds like quinine and chloroquine, which have well-documented medicinal properties.

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

phenacyl 2-quinolin-8-ylsulfanylacetate

InChI

InChI=1S/C19H15NO3S/c21-16(14-6-2-1-3-7-14)12-23-18(22)13-24-17-10-4-8-15-9-5-11-20-19(15)17/h1-11H,12-13H2

InChI Key

WQUDGLWZETZHQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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